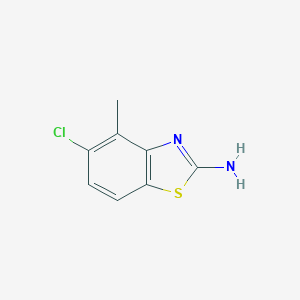

5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Beschreibung

Historical and Contemporary Significance of the Benzothiazole (B30560) Core in Chemical Sciences

Historically, the benzothiazole scaffold has been a cornerstone in the development of dyes and vulcanization accelerators. In contemporary chemical sciences, its significance has expanded dramatically, with the benzothiazole moiety being a key component in a multitude of biologically active compounds. This includes agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The rigid, planar structure of the benzothiazole ring system allows it to effectively interact with biological macromolecules, making it a frequent target for synthetic and medicinal chemists. The development of green chemistry approaches for the synthesis of benzothiazoles further highlights their ongoing importance in modern chemical research. mdpi.com

The 2-Aminobenzothiazole (B30445) Moiety as a Privileged Structure in Medicinal Chemistry and Drug Discovery

Within the broader family of benzothiazoles, the 2-aminobenzothiazole moiety holds a special status, often referred to as a "privileged structure" in medicinal chemistry. This term is bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. The 2-amino group provides a crucial point for further chemical modification, allowing for the synthesis of large libraries of derivatives with diverse pharmacological profiles. This has led to the development of numerous 2-aminobenzothiazole-based compounds that have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases. acs.orgcolab.ws

Rationale for Research on Substituted 2-Aminobenzothiazoles, with Emphasis on Halogenated and Alkylated Analogs

The strategic placement of substituents on the 2-aminobenzothiazole core is a key strategy in drug discovery to modulate the molecule's physicochemical properties and biological activity. The introduction of halogen atoms, such as chlorine, and alkyl groups, such as a methyl group, can have profound effects on a compound's lipophilicity, metabolic stability, and binding affinity to its target proteins.

Halogenation, for instance, can enhance membrane permeability and introduce specific electronic interactions, such as halogen bonding, which can improve the potency and selectivity of a drug candidate. Alkylation can influence the molecule's conformation and provide additional hydrophobic interactions within a protein's binding pocket. The combination of both halogen and alkyl substituents, as seen in 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, allows for a fine-tuning of these properties, making such analogs attractive targets for synthetic and medicinal chemistry research. Studies on various substituted benzothiazoles have shown that these modifications can significantly impact their antimicrobial and antibiofilm activities. researchgate.net

Overview of Academic Research Trends Pertaining to this compound

Direct academic research focusing exclusively on this compound is limited in the public domain. However, its chemical structure and the presence of the 2-aminobenzothiazole core suggest its primary role as a synthetic intermediate in the preparation of more complex molecules. This is supported by its appearance in the patent literature, where it is cited as a precursor in the synthesis of other compounds, such as the muscle relaxant Tizanidine. google.comgoogle.com

The research trends for closely related halogenated and methylated 2-aminobenzothiazoles are predominantly in the area of medicinal chemistry. Scientists are actively exploring how the position and nature of these substituents influence biological activity, with a significant focus on developing novel anticancer and antimicrobial agents. For instance, various substituted 2-aminobenzothiazoles have been synthesized and evaluated for their potential as schistosomicidal agents and for their activity against various bacterial and fungal strains. nih.govrdd.edu.iqmdpi.com While specific research findings on this compound are not widely published, the established importance of its structural motifs points towards its potential as a valuable building block for future drug discovery efforts.

Physicochemical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and handling. Below is a table summarizing the key physicochemical properties of this compound, based on data available from public chemical databases. nih.gov

| Property | Value |

| Molecular Formula | C₈H₇ClN₂S |

| Molecular Weight | 198.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65373-18-4 |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)N)Cl |

| InChI Key | ORCGZHQFPODCCH-UHFFFAOYSA-N |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGZHQFPODCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360808 | |

| Record name | 2-Amino-5-chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65373-18-4 | |

| Record name | 2-Amino-5-chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 5 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine and Its Analogs

Classic and Contemporary Approaches for 2-Aminobenzothiazole (B30445) Synthesis

The construction of the 2-aminobenzothiazole core can be achieved through several strategic disconnections, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing aniline (B41778) derivative or the cyclization of a thiourea (B124793) precursor.

Cyclization Reactions of Substituted Anilines and Thio-compounds

A classical and widely employed method for synthesizing 2-aminobenzothiazoles involves the reaction of substituted anilines with a source of thiocyanate (B1210189), followed by an oxidative cyclization. The Hugerschoff reaction, a prominent example, utilizes an aniline, potassium thiocyanate, and bromine in acetic acid. nih.gov This reaction proceeds through the in situ formation of a thiocyanatoaniline intermediate, which then undergoes intramolecular cyclization. The choice of aniline precursor directly dictates the substitution pattern on the benzene (B151609) ring of the resulting benzothiazole (B30560).

Another approach involves the reaction of anilines with ammonium (B1175870) thiocyanate in the presence of an oxidizing agent like bromine. researchgate.netrsc.org This method is effective for producing a variety of substituted 2-aminobenzothiazoles. nih.gov For instance, the reaction of 4-substituted anilines with potassium thiocyanate and subsequent oxidative cyclization with bromine has been used to prepare 2-amino-6-substituted-carbonyl benzothiazoles. indexcopernicus.com

The versatility of this approach is demonstrated by its use in solid-phase synthesis, where resin-bound acyl-isothiocyanates react with various anilines to generate N-acyl, N'-phenyl-thioureas. nih.gov Subsequent cyclization yields the 2-aminobenzothiazole scaffold. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| 4-Substituted Anilines | Potassium Thiocyanate, Bromine, Acetic Acid | 6-Substituted 2-Aminobenzothiazoles | nih.gov |

| Aniline Derivatives | Ammonium Thiocyanate, Bromine | Substituted 2-Aminobenzothiazoles | nih.gov |

| Resin-bound Acyl-isothiocyanate, Anilines | N,N-dimethylformamide | Resin-bound 2-Aminobenzothiazole | nih.gov |

Approaches Involving Thiourea Precursors and Oxidative Cyclization

The oxidative cyclization of aryl thioureas is a fundamental and highly adaptable method for the synthesis of 2-aminobenzothiazoles. This strategy offers a direct route to the benzothiazole ring system from readily available thiourea precursors. The choice of oxidizing agent is critical and can influence reaction conditions and yields.

A common method involves the use of bromine in a suitable solvent like acetic acid or chloroform (B151607) to facilitate the cyclization of phenylthioureas. nih.govresearchgate.net This electrophilic cyclization is a reliable way to form the thiazole ring. researchgate.net Benzyltrimethylammonium tribromide has also been employed as a milder and more easily handled source of electrophilic bromine, minimizing the formation of brominated side products. researchgate.net

More contemporary methods have explored greener and more efficient oxidizing systems. For example, a metal-free process using catalytic iodine and molecular oxygen has been developed for the oxidative cyclization of thioureas derived from cyclohexanones, providing access to various 2-aminobenzothiazoles under mild conditions. nih.gov Another innovative approach utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to promote the intramolecular cyclization of thioformanilides at ambient temperature, proceeding in high yields. indexcopernicus.comorganic-chemistry.org

The versatility of thiourea precursors extends to solid-phase synthesis, where N-acyl, N'-phenyl-thioureas attached to a solid support can be cyclized to form the 2-aminobenzothiazole structure. nih.gov This allows for the generation of libraries of these compounds. nih.gov

| Thiourea Precursor | Oxidizing Agent/Conditions | Product | Reference |

| Phenylthioureas | Bromine, Acetic Acid | 2-Aminobenzothiazoles | nih.gov |

| Arylthioureas | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles | researchgate.net |

| Thioureas and Cyclohexanones | Catalytic Iodine, Molecular Oxygen | 2-Aminobenzothiazoles | nih.gov |

| Thioformanilides | DDQ, Dichloromethane | 2-Arylbenzothiazoles | organic-chemistry.org |

| Resin-bound N-acyl, N'-phenyl-thioureas | - | Resin-bound 2-Aminobenzothiazole | nih.gov |

Condensation Reactions with ortho-Aminothiophenols and Aldehydes

The condensation of ortho-aminothiophenols with various carbonyl compounds, particularly aldehydes, represents a direct and efficient pathway to 2-substituted benzothiazoles. mdpi.comresearchgate.net This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to a benzothiazolidine, followed by oxidation to the final benzothiazole product. mdpi.com

A variety of catalysts can be employed to facilitate this condensation. For instance, zinc acetate (B1210297) dihydrate has been used in solvent-free conditions at elevated temperatures to afford a series of substituted 2-arylbenzothiazoles in good to excellent yields. mdpi.com Environmentally benign methods have also been developed, such as using bacterium-derived hemoglobin as a biocatalyst with tert-butyl hydroperoxide as an oxidant in dimethyl sulfoxide (B87167) at room temperature, leading to excellent yields in very short reaction times. mdpi.com

The reaction is not limited to aromatic aldehydes; heterocyclic and even alkyl aldehydes can be used to generate the corresponding 2-substituted benzothiazoles. mdpi.com This method's adaptability makes it a valuable tool in the synthesis of diverse benzothiazole libraries.

Targeted Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine and Site-Specific Functionalization

The synthesis of the specifically substituted this compound requires careful consideration of the regioselectivity of the halogenation and methylation steps. The electronic nature of the benzothiazole ring and the directing effects of the existing substituents play a crucial role.

Synthetic Routes to Introduce Chlorine at Position 5

Introducing a chlorine atom at the C5 position of the 4-methyl-2-aminobenzothiazole scaffold can be achieved through electrophilic aromatic substitution. The amino group at position 2 is a strong activating group, and the methyl group at position 4 is also an activating, ortho-, para-directing group. Therefore, direct chlorination of 4-methyl-2-aminobenzothiazole would likely lead to a mixture of products, with substitution occurring at positions 5 and 7.

A more controlled approach involves the chlorination of a precursor that can later be converted to the desired product. For example, the chlorination of 4-acetylaminobenzoic acid yields 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified. researchgate.net While not directly applicable to the target molecule, this illustrates the principle of using a protecting group to control the regioselectivity of chlorination.

A plausible synthetic route would involve starting with a precursor where the desired substitution pattern is already established or can be introduced with high regioselectivity. One such strategy could be the cyclization of 3-chloro-2-methylaniline (B42847) with a thiocyanate source. However, the availability and synthesis of this specific aniline precursor would be a key consideration.

Another potential route involves the direct chlorination of 4-methyl-2-aminobenzothiazole, followed by the separation of the desired 5-chloro isomer from the 7-chloro isomer. The success of this approach would depend on the relative reactivity of the C5 and C7 positions and the efficiency of the separation technique.

Methodologies for Methylation at Position 4

Introducing a methyl group at the C4 position can be achieved by starting with a pre-methylated aniline precursor. The synthesis of 4-methyl-2-aminobenzothiazole itself is a well-established process. One documented method involves the cyclization of o-tolylthiourea (B1334601) using chlorine as a ring-closing reagent in methylene (B1212753) chloride, which proceeds without a catalyst and avoids ring chlorination. google.com

Alternatively, the condensation of o-aminothiophenol with a methyl-containing synthon could be explored. However, introducing a methyl group at the C4 position of a pre-formed benzothiazole ring is generally more challenging due to the directing effects of the existing heteroatoms and substituents.

Therefore, the most practical and common approach for obtaining a 4-methyl substituted benzothiazole is to begin the synthesis with an appropriately substituted aniline, such as o-toluidine, which already contains the methyl group at the desired position. This precursor can then be subjected to the various cyclization reactions described in section 2.1 to construct the 2-aminobenzothiazole core.

Optimization of Reaction Conditions for Substituted Derivatives

The synthesis of substituted 2-aminobenzothiazoles is a focal point of research due to their prevalence in medicinally important compounds. nih.govresearchgate.net The reactivity of the 2-aminobenzothiazole scaffold, with its NH2 and endocyclic nitrogen groups, allows for facile functionalization, making it a key intermediate in the creation of fused heterocyclic compounds. nih.gov

A variety of synthetic methods have been developed to produce these derivatives. nih.gov One common approach involves the oxidative ring closure of an arylthiourea using sulfuric acid and a catalytic amount of a bromine compound. google.com The process can be carried out at temperatures ranging from 20°C to 120°C, with a preferred range of 30°C to 100°C to avoid sulfonation of the benzene ring at higher temperatures. google.com

In the synthesis of novel 2-aminobenzothiazole derivatives with potential anticancer activity, researchers have optimized conditions for nucleophilic substitution. acs.org For instance, the reaction of 2-chloro-N-(benzothiazol-2-yl)acetamide with various amines was explored. acs.org While conventional heating in high-boiling point solvents proved ineffective for weakly nucleophilic amines, a solvent-free fusion method at elevated temperatures successfully yielded the desired products in high yields. acs.org For other derivatives, refluxing in solvents like N,N-dimethylformamide (DMF) with a catalyst such as triethylamine (B128534) (TEA) at temperatures up to 200°C for several hours was found to be effective. nih.gov

The following table outlines the optimized conditions for the synthesis of various substituted 2-aminobenzothiazole derivatives:

| Derivative | Starting Materials | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide | 2-chloro-N-(benzothiazol-2-yl)acetamide, 4-nitroaniline | Solvent-free | - | 160-180°C | 5-7 min | 77.9% acs.org |

| N-(substituted)-2-aminobenzothiazole | Compound P1, Substituted piperazine | DMF | TEA | 200°C (Reflux) | 4 h | Not specified nih.gov |

| 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine | 2-amino-6-chlorobenzothiazole (B160215), 3,5-dimethoxybenzyl bromide | Acetonitrile | K2CO3 | Reflux | 6-7 h | 58% nih.gov |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 2-amino-6-chlorobenzothiazole, 4-nitrobenzyl bromide | Acetonitrile | K2CO3 | Reflux | 6-7 h | 31% nih.gov |

| 6-chloro-N-benzylbenzo[d]thiazol-2-amine | 2-amino-6-chlorobenzothiazole, benzyl (B1604629) bromide | Acetonitrile | K2CO3 | Reflux | 6-7 h | 50% nih.gov |

| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | 2-amino-6-chlorobenzothiazole, 3-fluorobenzyl bromide | Acetonitrile | K2CO3 | Reflux | 6-7 h | 45% nih.gov |

Green Chemistry and Sustainable Synthetic Techniques

In recent years, the principles of green chemistry have significantly influenced the synthesis of benzothiazole derivatives, aiming to reduce environmental impact and improve economic efficiency. ijpsr.com

Application of Ionic Liquids in Benzothiazole Synthesis

Ionic liquids (ILs) have emerged as environmentally friendly alternatives to volatile organic solvents. ijpsr.com Their use can enhance reactivity, reaction rates, and yields, with the added benefit of simple product recovery through filtration. ijpsr.com

Several studies have demonstrated the successful application of ILs in benzothiazole synthesis:

Brønsted acidic ionic liquids (BAILs) have been used to catalyze the condensation of o-aminothiophenols with substituted aldehydes at room temperature without the need for a solvent. aip.orgresearchgate.net

Task-specific benzothiazolium ionic liquids, such as [HBth]HSO4, have been synthesized and used as catalysts for esterification reactions, showing high activity and reusability. sioc-journal.cn

The synthesis of 2-aminobenzothiazole derivatives has been carried out in various ionic liquids, including [BMIM]+[HSO4]–, [BMIM]+[BF4]–, and [BMIM]+[PF6]–, starting from substituted phenyl thiourea. ijpsr.com

An ionic liquid immobilized on magnetic nanoparticles (Fe3O4@SiO2@[PrMIM]PMoV) has been developed as a recyclable and eco-friendly catalyst for producing benzothiazole derivatives. nanomaterchem.com

Acetate-based ionic liquids, like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), have been found to effectively catalyze the cyclization of 2-aminothiophenol (B119425) compounds with CO2 and hydrosilane under mild conditions. nih.gov

Solvent-Free and Catalytic Systems for Enhanced Efficiency

Solvent-free reaction conditions represent a significant advancement in green chemistry, often leading to reduced waste, lower energy costs, and simpler experimental procedures. nih.gov

Notable solvent-free and catalytic systems for benzothiazole synthesis include:

N-Bromosuccinimide (NBS) as a catalyst: NBS has been effectively used for the one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole at 60°C under solvent-free conditions, resulting in excellent yields. nih.gov

Transition metal catalysis: Ruthenium(III) chloride (RuCl3) and Palladium(II) acetate (Pd(OAc)2) have been employed for the intramolecular oxidative coupling and cyclization of N-arylthioureas and their derivatives, respectively, to produce substituted 2-aminobenzothiazoles in high yields. nih.gov

Microwave-assisted synthesis: The three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can be carried out under microwave irradiation without a solvent, using Sc(OTf)3 as an initiator. nih.gov

The following table summarizes various solvent-free and catalytic systems for the synthesis of benzothiazole derivatives:

| Product | Reactants | Catalyst/System | Conditions | Yield |

|---|---|---|---|---|

| 2′-aminobenzothiazolo-arylmethyl-2-naphthols | β-naphthol, aromatic aldehydes, 2-aminobenzothiazole | NBS (10 mol%) | Solvent-free, 60°C nih.gov | Excellent nih.gov |

| Substituted 2-aminobenzothiazoles | N-arylthioureas | RuCl3 | - | Up to 91% nih.gov |

| 2-(dialkylamino)benzothiazoles | N-aryl-N′,N′-dialkylthioureas | Pd(OAc)2 | - | High nih.gov |

| Functionalized bisthiazoles | 2-aminobenzothiazole, α-halo ketones, carbon disulfide/aryl isothiocyanate | - | Inert solvent | 70-90% nih.gov |

Parallel and Combinatorial Synthesis of 2-Aminobenzothiazole Libraries

The demand for diverse compound libraries for drug discovery has spurred the development of parallel and combinatorial synthesis strategies for 2-aminobenzothiazoles. nih.govnih.gov These approaches allow for the rapid generation of a large number of derivatives for high-throughput screening.

Solid-phase synthesis has proven to be a powerful tool in this endeavor. nih.gov A traceless solid-supported protocol has been described, which utilizes a resin-bound acyl-isothiocyanate and a series of anilines. The resulting N-acyl, N′-phenyl-thioureas undergo cyclization to form the 2-aminobenzothiazole scaffold, which can be further modified before being cleaved from the resin. nih.gov This method is particularly advantageous as it avoids the issue of para-thiocyanation that can occur with 4-unsubstituted anilines in traditional solution-phase synthesis. nih.gov

Furthermore, a fully automated procedure for the solution-phase preparation of a 2-aminothiazole (B372263) combinatorial library has been developed using a Chemspeed ASW 2000 automated synthesizer. nih.gov This system handles the reaction, work-up, and isolation of the final compounds, yielding products in good yields and high purities without requiring further purification. nih.gov

The synthesis of a combinatorial library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides has also been reported through a two-step parallel solution-phase synthesis. researchgate.net These high-throughput methods are crucial for efficiently exploring the chemical space around the 2-aminobenzothiazole core.

Chemical Transformations and Derivatization Reactions of 5 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine

Functionalization of the Exocyclic Amine Group at Position 2

The primary amine group at the C-2 position is a versatile handle for a variety of chemical modifications. nih.gov It readily reacts with electrophilic reagents, enabling the construction of amides, imines, ureas, and other related compounds. nih.gov

The exocyclic amine of 2-aminobenzothiazole (B30445) derivatives can be readily acylated or alkylated. N-acylation is a common strategy to produce amide derivatives. For instance, reacting 2-aminobenzothiazoles with acyl chlorides, such as chloroacetyl chloride, in an appropriate solvent yields the corresponding N-acylated products. nih.govniscpr.res.in This reaction serves as a crucial first step for building more complex molecules. niscpr.res.inuobaghdad.edu.iq The resulting N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide intermediates are valuable synthons for further modifications. niscpr.res.intandfonline.com

Similarly, N-alkylation can be achieved, for example, through reactions with alkyl halides. The product 5-chloro-N-methyl-1,3-benzothiazol-2-amine is a direct result of the N-methylation of the parent compound. rdd.edu.iqscholarsresearchlibrary.com Studies on related 2-aminobenzothiazoles show that N-alkylation with moieties carrying phenyl or naphthalene (B1677914) groups can lead to compounds with significant biological activity. mdpi.com The reaction of 2-amino-5-chlorobenzothiazole (B1265905) with ethyl chloroacetate (B1199739) in the presence of a base is a documented method to produce the corresponding ester derivative, which is an example of N-alkylation followed by esterification. uobaghdad.edu.iqnih.gov

Table 1: Examples of N-Acylation/Alkylation Reactions

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| 2-Aminobenzothiazole | Chloroacetyl chloride | (1'-Chloroacetyl)-2-aminobenzothiazole | N-Acylation |

| 2-Amino-5-chlorobenzothiazole | Ethyl chloroacetate / KOH | Ethyl 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetate | N-Alkylation |

This table presents illustrative examples of N-acylation and N-alkylation reactions based on methodologies applied to 2-aminobenzothiazole and its derivatives. niscpr.res.innih.gov

Schiff bases, or imine derivatives, are synthesized by the condensation of the primary exocyclic amine group with an aldehyde or a ketone. This reaction typically involves refluxing the 2-aminobenzothiazole derivative with the desired carbonyl compound, often with an acid catalyst. niscpr.res.in For example, the synthesis of azomethine derivatives has been reported by reacting 2-amino-6-chlorobenzothiazole (B160215) with bromobenzaldehyde. nih.gov

Another synthetic route involves first converting the 2-amino group into a more reactive intermediate, such as a hydrazine (B178648) derivative. This intermediate can then be condensed with various aromatic aldehydes to form [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole compounds. niscpr.res.in These Schiff bases are important not only as final products but also as intermediates for synthesizing other heterocyclic systems, such as thiazolidinones. niscpr.res.innih.gov

Table 2: General Synthesis of Schiff Bases

| Amine Source | Carbonyl Source | Product Class |

|---|---|---|

| 5-Chloro-4-methyl-1,3-benzothiazol-2-amine | Aromatic Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-5-chloro-4-methyl-1,3-benzothiazol-2-amine |

This table illustrates the general reaction for forming Schiff bases from 2-aminobenzothiazole derivatives. niscpr.res.in

Urea (B33335) and thiourea (B124793) derivatives are readily prepared from the 2-amino group. The reaction with isocyanates or isothiocyanates provides a straightforward method to synthesize the corresponding N,N'-disubstituted ureas and thioureas. For example, N-(1,3-benzothiazol-2-yl)-N'-(3-chloro-4-methylphenyl)urea is a known compound synthesized from 2-aminobenzothiazole.

The synthesis of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}benzamides involves the reaction of substituted 2-aminobenzothiazoles with benzoyl isothiocyanate. These reactions highlight the nucleophilic character of the exocyclic amine and its utility in forming these important classes of compounds. Thiourea derivatives are also key intermediates in the synthesis of other heterocyclic structures.

Table 3: Formation of Urea and Thiourea Derivatives

| Amine | Reagent | Product Type | Example Product Name |

|---|---|---|---|

| 2-Aminobenzothiazole | 3-Chloro-4-methylphenyl isocyanate | Urea | N-(1,3-Benzothiazol-2-yl)-N'-(3-chloro-4-methylphenyl)urea |

This table outlines the synthesis of urea and thiourea derivatives from 2-aminobenzothiazole precursors.

Reactivity of the Benzothiazole (B30560) Ring System

Beyond the exocyclic amine, the benzothiazole ring itself possesses sites for chemical modification, primarily on the benzene (B151609) moiety.

In related heterocyclic systems, SNAr is a well-established reaction. For instance, the chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is readily and regioselectively displaced by amine nucleophiles. In other cases, a fluorine atom on a precursor molecule, activated by a nitro group, can be displaced by an amine in a nucleophilic aromatic substitution reaction before the formation of the thiazole (B1198619) ring. While direct examples of SNAr at the C-5 position of this compound are not extensively documented, such reactions could potentially be achieved with potent nucleophiles or through metal-catalyzed cross-coupling reactions.

Electrophilic substitution on the benzene ring of the benzothiazole system is generally difficult due to the deactivating nature of the thiazole ring. However, modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have opened new avenues for modifying the benzenoid ring.

Recent studies on the parent 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, a closely related heterocycle, have demonstrated that regioselective iridium-catalyzed C-H borylation can provide access to versatile 5-boryl or 4,6-diboryl BTD building blocks. These organoboronate intermediates are highly valuable as they can undergo subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents (aryl, alkyl, etc.) onto the benzene ring. Furthermore, palladium-catalyzed reactions, such as the Catellani reaction, can achieve trifunctionalization of the benzene ring, showcasing the power of these modern techniques to create complex substitution patterns that are inaccessible through traditional electrophilic substitution. These methods offer a strategic platform for the synthesis of novel, specifically functionalized benzothiazole derivatives.

Annulation and Fused Heterocycle Formation

The 2-aminobenzothiazole core is a versatile scaffold for the synthesis of various fused heterocyclic systems. The exocyclic amino group and the endocyclic nitrogen atom are strategically positioned to react with bifunctional electrophiles, leading to the formation of new rings. These annulation reactions are of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the resulting polycyclic compounds.

Construction of Polycyclic Systems Incorporating the Benzothiazole Core

The reaction of 2-aminobenzothiazoles with various reagents can lead to the formation of several important fused heterocyclic systems, such as benzothiazolo[3,2-a]pyrimidines and benzothiazolo[2,3-b]quinazolines. These reactions typically involve the condensation of the 2-aminobenzothiazole with compounds containing two electrophilic centers.

Benzothiazolo[3,2-a]pyrimidines: This class of compounds can be synthesized through the reaction of 2-aminobenzothiazoles with β-dicarbonyl compounds, such as β-ketoesters or malonic esters. For instance, the reaction of a substituted 2-aminobenzothiazole with a β-ketoester in the presence of a catalyst would be expected to yield a benzothiazolo[3,2-a]pyrimidin-4-one derivative. The reaction proceeds through an initial condensation between the exocyclic amino group and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic nitrogen atom and the second carbonyl group.

A general representation of this reaction is provided below. The specific yields and reaction conditions for this compound would require experimental verification.

Table 1: Expected Reaction for the Synthesis of a Substituted Benzothiazolo[3,2-a]pyrimidin-4-one

| Reactant 1 | Reactant 2 | Expected Product | Catalyst/Conditions |

| This compound | Ethyl acetoacetate | 7-Chloro-8-methyl-2-methyl-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-one | Polyphosphoric acid (PPA) or other dehydrating agents, heat |

Benzothiazolo[2,3-b]quinazolines: These tetracyclic systems are typically formed through a three-component reaction involving a 2-aminobenzothiazole, an aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. The reaction is often catalyzed by an acid and proceeds via a cascade of reactions including a Knoevenagel condensation, Michael addition, and intramolecular cyclization and dehydration. The use of this compound in such a reaction would be anticipated to produce a correspondingly substituted benzothiazolo[2,3-b]quinazolinone derivative.

Table 2: Predicted Three-Component Reaction for Benzothiazolo[2,3-b]quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product |

| This compound | Aromatic aldehyde (e.g., Benzaldehyde) | Dimedone | A substituted 12-Aryl-8-chloro-9-methyl-2,3,4,12-tetrahydro-1H-benzo nih.govnih.govthiazolo[2,3-b]quinazolin-1-one |

Intramolecular Cyclization Pathways for Novel Scaffolds

Intramolecular cyclization reactions of derivatized 2-aminobenzothiazoles provide a powerful strategy for the synthesis of novel and complex heterocyclic scaffolds. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.

For example, if the amino group of this compound is first acylated with a reagent containing a suitable leaving group, such as chloroacetyl chloride, the resulting intermediate can undergo an intramolecular cyclization. The endocyclic nitrogen atom can act as a nucleophile, displacing the chlorine atom to form a new five-membered ring, leading to the formation of an imidazo[2,1-b]benzothiazole (B1198073) system.

The general pathway for such a reaction is outlined below. The specific substitution pattern on the final product would be determined by the structure of the starting this compound.

Table 3: Anticipated Intramolecular Cyclization Pathway

| Starting Material | Reagent | Intermediate | Final Product |

| This compound | Chloroacetyl chloride | N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-chloroacetamide | 6-Chloro-7-methyl-2,3-dihydroimidazo[2,1-b]benzothiazol-3-one |

Further elaboration of such fused systems can lead to a wide variety of novel scaffolds with potential applications in materials science and medicinal chemistry. The reactivity of the chloro and methyl substituents on the benzothiazole ring can also be exploited to introduce further diversity into the molecular structures.

Structure Activity Relationship Sar and Structural Modification Studies of 2 Aminobenzothiazoles

Correlating Substituent Effects on Biological Activity

The introduction of different chemical moieties onto the 2-aminobenzothiazole (B30445) core can dramatically alter its interaction with biological targets. Research has shown that even minor changes can lead to significant shifts in efficacy and selectivity. nih.gov

Halogenation is a frequently employed strategy in drug design to enhance membrane binding, permeation, and metabolic resistance. researchgate.net The specific impact of a halogen, such as the chlorine atom in 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, is highly dependent on its position on the benzothiazole (B30560) ring.

Studies on various 2-aminobenzothiazole analogues have demonstrated this positional sensitivity. For instance, in one series of potential anticancer agents, the replacement of a methoxy (B1213986) group at the C6 position with a chlorine atom was found to abolish biological activity. nih.gov In contrast, the presence of a fluorine or chlorine atom at the C7 position was tolerated in terms of potency against CSF1R kinase, although it impaired selectivity. nih.gov

Further emphasizing the importance of the substitution site, research on DNA gyrase B inhibitors revealed that the C5 position is oriented toward a solvent-exposed area of the enzyme's binding pocket. nih.gov This orientation makes the C5 position an ideal site for introducing larger substituents to potentially improve pharmacokinetic properties without disrupting key binding interactions. nih.gov Similarly, systematic studies of halogenation on other heterocyclic systems have confirmed that the placement of a halogen atom is critical; for example, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at position 8 yielded potent ligands, whereas halogenation at position 7 resulted in a size-dependent decrease in receptor affinity. nih.gov The binding affinity of halogenated compounds can be influenced by the size and number of halogen atoms, often decreasing as these factors increase. nih.govsci-hub.cat

| Position | Halogen | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 5 | - | Considered a suitable site for modification to improve pharmacokinetics. | nih.gov |

| 6 | Cl | Abolished antiproliferative activity in one series. | nih.gov |

| 7 | F, Cl | Tolerated for potency but impaired selectivity for CSF1R kinase. | nih.gov |

In the development of anticancer agents, the effect of methyl substitution has been shown to be context-dependent. In one study, a methyl group on the benzothiazole scaffold was tolerated but demonstrated lower cytotoxicity compared to other substituents like ethoxy. nih.gov However, in a different series of compounds targeting the VEGFR-2 kinase, a methyl group on an associated phenyl ring was found to be optimal for potency. nih.gov The synthesis of certain DNA gyrase B inhibitors has utilized precursors that result in a methyl group at the C4 position of the final benzothiazole product, indicating that this specific substitution pattern is of interest to medicinal chemists for modulating biological activity. nih.gov

| Position | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 4 | Methyl | Utilized in the synthesis of DNA gyrase B inhibitors, suggesting a role in modulating activity. | nih.gov |

| 6 | Methyl | Tolerated but less potent than other groups in one anticancer series. | nih.gov |

The distinct effects of substituents at different locations, as highlighted above, underscore the critical importance of positional isomerism. Positional isomers—molecules with the same formula but different substituent arrangements on the aromatic ring—can exhibit vastly different biological profiles. This is because the precise location of a functional group dictates the molecule's three-dimensional shape, electronic properties, and its ability to form key interactions with a receptor. mdpi.com

Research provides clear examples of this principle for the 2-aminobenzothiazole scaffold:

Shifting Ring Substituents: The difference in activity between a chlorine atom at C6 (abolishes activity) and C7 (tolerated) is a stark example of positional isomerism's impact. nih.gov

Attached Group Isomerism: In one series of antiproliferative 2-aminobenzothiazole hybrids, shifting a substituent on an attached phenyl ring from the para- (C4) to the ortho- (C2) position resulted in a significant decline in activity. nih.gov

Structural and Electronic Impact: A study on a series of N-(Benzo[d]thiazol-2-yl)-nitrobenzamide isomers demonstrated that simply moving the nitro group from the ortho- to meta- to para-position on the benzamide (B126) ring significantly altered the compound's intermolecular interactions and crystal packing structure. mdpi.com

These findings collectively demonstrate that biological activity is not merely a function of the presence of certain substituents, but is critically dependent on their specific placement within the molecular architecture.

Conformational Analysis and Molecular Recognition

Understanding how a 2-aminobenzothiazole derivative binds to its biological target requires an appreciation of its three-dimensional shape (conformation) and the specific non-covalent interactions it forms—a concept known as molecular recognition.

Computational methods, such as molecular geometry scans that vary dihedral angles, are used to identify the most stable, low-energy conformers of these molecules. mdpi.com This analysis is a prerequisite for molecular docking, a technique that predicts the preferred binding orientation of a molecule within a protein's active site. nih.govacs.org For example, docking studies have revealed that some 2-aminobenzothiazole derivatives can adopt a "flipped" binding orientation within a receptor, which can drastically alter their activity. nih.gov

More definitive insights come from co-crystal structures obtained through X-ray crystallography. These studies provide a precise map of molecular recognition. For instance, the binding of 2-aminobenzothiazole-based inhibitors to targets like the histidine kinase HK853 and DNA gyrase B has been elucidated in atomic detail. nih.govnih.gov These analyses reveal the crucial interactions that anchor the molecule to its target.

| Interaction Type | Description | Example Target/Residue | Reference |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen bond donor (e.g., -NH2) and an acceptor (e.g., carbonyl oxygen). | Conserved water molecule, Thr165, Asp73 | nih.govnih.gov |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Conserved Tyr384 | nih.gov |

| Cation-π Stacking | Interaction between a cation (e.g., protonated arginine) and an aromatic ring. | Arg76 | nih.gov |

| Salt Bridge | Combination of hydrogen bonding and electrostatic interaction between charged residues. | Arg136 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach in medicinal chemistry. QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net By identifying key molecular properties, or "descriptors," that drive activity, QSAR provides predictive analytics for designing new, more potent molecules.

Several QSAR studies have been performed on 2-aminobenzothiazole derivatives, identifying critical descriptors responsible for their biological effects. These models provide valuable insights into the structural requirements for potent activity. acs.orgmdpi.com

| QSAR Study Focus | Key Identified Descriptors for Activity | Reference |

|---|---|---|

| Antiproliferative Cyano- and Amidinobenzothiazoles | Molecular polarizability, distribution of pharmacophores. | acs.org |

| PI3Kα Inhibitors | Inertia moment-1-size, Kier ChiV5 (path) index, number of H-bond donors. | researchgate.net |

| Antiproliferative Benzazoles | Topological and spatial distribution of atomic mass, polarizability, van der Waals volumes. | mdpi.com |

These predictive models, combined with the empirical SAR data, guide the rational design of novel 2-aminobenzothiazole derivatives, allowing researchers to fine-tune molecular structures to achieve desired pharmacological outcomes.

Mechanistic Investigations of Biological Activities of 2 Aminobenzothiazole Derivatives

Anti-Oncogenic and Apoptosis-Inducing Mechanisms

2-Aminobenzothiazole (B30445) derivatives have emerged as a significant class of compounds in the realm of anticancer drug discovery. Their anti-oncogenic effects are often multifaceted, involving the targeted inhibition of crucial signaling pathways, induction of programmed cell death (apoptosis), and modulation of the cellular microenvironment.

Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has proven to be an effective framework for designing inhibitors that target specific kinases involved in cancer progression.

Colony-Stimulating Factor 1 Receptor (CSF1R): Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against CSF1R. For instance, compound 3 (a 2-aminobenzothiazole derivative) was found to be a highly potent inhibitor of CSF1R kinase with an IC₅₀ of 1.4 nM. nih.gov This inhibition leads to a decrease in tumor-associated macrophages and has shown to reduce tumor growth in preclinical models. nih.gov

Epidermal Growth Factor Receptor (EGFR): Some derivatives have been shown to target EGFR, a key driver in several cancers. nih.gov For example, a 2-aminobenzothiazole derivative, compound 12 , displayed significant antiproliferative activity against MCF-7 cells (IC₅₀ = 2.49 ± 0.12 μM) and was particularly active against cell lines with mutant EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a primary mediator of this process. A 2-aminobenzothiazole derivative, compound 19 , was identified as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.5 μM. nih.gov Another derivative, compound 4a , also showed significant VEGFR-2 inhibition with an IC₅₀ of 91 nM. tandfonline.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Several 2-aminobenzothiazole derivatives have been developed as CDK inhibitors. nih.gov For example, compound 40 , a 2-aminobenzothiazole derivative, exhibited low micromolar inhibitory activity against CDK2 (IC₅₀ = 4.29 μM) and potent cytotoxic activity against various tumor cell lines. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. A novel 2-aminobenzothiazole derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM. nih.gov Another set of novel 2-aminobenzothiazole compounds, OMS1 and OMS2 , showed PI3Kγ inhibition of 47% and 48% respectively at a 100 μM concentration. acs.org

Table 1: Inhibition of Key Kinases by 2-Aminobenzothiazole Derivatives

| Compound | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 3 | CSF1R | 1.4 nM | nih.gov |

| Compound 12 | EGFR (mutant) | 1.05 ± 0.02 μM (PC9) | nih.gov |

| Compound 19 | VEGFR-2 | 0.5 μM | nih.gov |

| Compound 4a | VEGFR-2 | 91 nM | tandfonline.com |

| Compound 40 | CDK2 | 4.29 μM | nih.gov |

| Compound 54 | PI3Kα | 1.03 nM | nih.gov |

| OMS1 | PI3Kγ | 47% inhibition at 100 μM | acs.org |

| OMS2 | PI3Kγ | 48% inhibition at 100 μM | acs.org |

A key mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is by inducing apoptosis. nih.gov This programmed cell death is a crucial safeguard against uncontrolled cell proliferation.

Studies have shown that these compounds can trigger apoptosis through various mechanisms. For example, a novel benzothiazole (B30560) derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide , was demonstrated to induce apoptosis in colorectal cancer cells. nih.gov Similarly, compound 12 was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Furthermore, compound 54 triggered apoptosis by reducing the levels of anti-apoptotic proteins. nih.gov The induction of apoptosis is often accompanied by cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating. nih.govnih.gov For instance, some derivatives cause arrest in the G2/M phase, while others halt the cell cycle in the S or G1/S phase. nih.govtandfonline.com

Mitochondria play a central role in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential (ΔΨm) is a critical event that leads to the release of pro-apoptotic factors. frontiersin.org

Several 2-aminobenzothiazole derivatives have been shown to induce mitochondrial membrane depolarization. nih.gov For example, compound 24 was found to trigger a decrease in mitochondrial membrane potential in cancer cell lines. nih.gov This loss of ΔΨm is a key step in the apoptotic cascade initiated by these compounds. The accumulation of reactive oxygen species (ROS) can also contribute to the disruption of mitochondrial integrity, further promoting apoptosis. frontiersin.org Research on a novel benzothiazole derivative demonstrated that it promoted ROS accumulation, leading to the loss of mitochondrial transmembrane potential and subsequent apoptosis. frontiersin.org

While direct inhibition of kinases is a primary mechanism, some 2-aminobenzothiazole derivatives may also exert their effects through interactions with epigenetic machinery. Although specific studies on 5-Chloro-4-methyl-1,3-benzothiazol-2-amine in this context are limited, the broader class of benzothiazoles has been investigated for such activities. Further research is needed to elucidate the potential of this specific compound and its close analogs to modulate epigenetic regulators and DNA-modifying enzymes as part of their anti-oncogenic profile.

Targeted Inhibition of Key Kinases in Cancer Pathways

Antimicrobial Modalities of Action

The 2-aminobenzothiazole scaffold is a core structure in many compounds synthesized for their potential pharmacological properties, including antimicrobial effects. niscpr.res.inmdpi.com Derivatives have been evaluated against a range of bacteria, such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as various fungi. niscpr.res.in

Disruption of Bacterial Cell Wall Synthesis

While direct evidence for this compound is lacking, related structures have been investigated for this mechanism. For instance, docking studies on certain benzothiazole-based thiazolidinone derivatives have predicted the inhibition of LD-carboxypeptidase. nih.gov This enzyme is involved in the synthesis of the bacterial cell wall, suggesting that disruption of this structure is a plausible antimicrobial mechanism for some compounds within this class. nih.gov

Interference with Essential Microbial Metabolic Pathways

The antimicrobial action of some thiazole (B1198619) derivatives has been linked to the disruption of the microbial cell membrane and metabolic processes. Studies on 5-acetyl-4-methylthiazole derivatives, which are structurally related, indicated that these compounds could affect microbial growth by altering membrane arrangement and interfering with cell division. analis.com.my Furthermore, the introduction of fluorine and chloro substituents into the benzothiazole ring has been a strategy aimed at enhancing antimicrobial potency, often by creating hybrid molecules with other heterocyclic structures like thiadiazole. psu.edu

Anti-inflammatory Pathways and Enzyme Inhibition

Benzothiazole derivatives have been noted for their anti-inflammatory potential. niscpr.res.inmdpi.com Research into this area often focuses on the inhibition of key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. While specific data for this compound is not available, studies on other thiazole and thiazolidinone derivatives have shown inhibitory activity against COX-1 and COX-2. nih.gov For example, certain diphenylthiazole–thiazolidinone hybrids demonstrated moderate to high inhibitory potency, which was dependent on the substituents on the thiazolidinone ring. nih.gov Similarly, some thiophene (B33073) derivatives have been identified as selective COX-2 inhibitors. nih.gov These findings suggest that the broader structural class to which this compound belongs has the potential for COX inhibition.

Modulation of Pro-inflammatory Mediators

The anti-inflammatory effects of this class of compounds are also linked to the inhibition of lipoxygenase (LOX) enzymes. nih.gov Certain N-aryl-4-aryl-1,3-thiazole-2-amines have been identified as potent 5-LOX inhibitors. nih.gov The inhibition of both COX and LOX pathways can lead to a broad reduction in pro-inflammatory mediators, representing a significant therapeutic strategy.

Antiviral Mechanisms, Including Nucleic Acid Binding

The benzothiazole core is present in various compounds explored for their antiviral activities. mdpi.com Research has been conducted on derivatives targeting a range of viruses, including the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Some benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and evaluated as potential antiviral agents, with some showing broad action against several types of viruses. acs.org The mechanism for some flavonoid-benzothiazole hybrids against TMV is thought to involve binding to the viral coat protein. researchgate.net However, specific studies detailing the interaction of this compound with viral nucleic acids have not been prominently reported.

Antitubercular Mechanisms and Specific Target Interactions (e.g., DprE1)

There is no available scientific literature that specifically investigates the antitubercular properties of This compound . Consequently, there are no documented studies on its mechanism of action against Mycobacterium tuberculosis, nor any data on its potential interaction with specific molecular targets such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

While various 2-aminobenzothiazole derivatives have been explored as potential antitubercular agents, with some demonstrating activity through the inhibition of DprE1, these findings cannot be specifically attributed to This compound .

Other Investigated Pharmacological Activities

Detailed pharmacological studies to determine the antimalarial, anticonvulsant, antidiabetic, neuroprotective, or anthelmintic activities of This compound have not been reported in the accessible scientific literature. Although the 2-aminobenzothiazole scaffold is known to be a versatile pharmacophore present in compounds with these activities, specific research on the title compound is absent.

Advanced Computational and Spectroscopic Characterization in Benzothiazole Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are instrumental in predicting the binding affinities and interaction patterns of benzothiazole (B30560) derivatives with biological targets. These computational techniques allow for the virtual screening of compounds and provide a rationale for their observed biological activities.

In studies involving 2-aminobenzothiazole (B30445) derivatives, molecular docking is frequently employed to understand their potential as inhibitors of various enzymes. For instance, docking studies have been used to investigate the interaction of novel 2-aminobenzothiazole compounds with the adenosine (B11128) triphosphate (ATP) binding domain of enzymes like PI3Kγ. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. The insights gained from these simulations are valuable for the rational design of more potent and selective inhibitors. nih.gov

For a compound like 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, docking studies would typically involve preparing a 3D model of the molecule and docking it into the binding site of a relevant biological target. The results would be analyzed to predict its binding orientation and affinity, often expressed as a docking score. These predictions can then guide the synthesis and biological evaluation of the compound. For example, in the context of antibacterial research, the dihydrofolate reductase (DHFR) receptor has been used as a target for docking 2-aminobenzothiazole derivatives to predict their binding orientation within the catalytic binding pocket. benthamdirect.com

Below is an interactive data table summarizing typical interactions observed in docking studies of benzothiazole derivatives with protein targets.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| PI3Kγ | Val882, Glu880, Tyr867 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Dihydrofolate Reductase (DHFR) | Ser7, Ile60, Phe34 | Hydrogen Bonding, Pi-Alkyl | benthamdirect.com |

| HER Enzyme | Amino acid residues in the active site | Hydrogen Bonding, Hydrophobic | nih.gov |

Quantum Chemical Calculations and Theoretical Elucidation of Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of benzothiazole derivatives. These calculations can provide insights into molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Studies on substituted benzothiazoles have shown that the energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For a series of benzothiazole derivatives, it was observed that the introduction of different substituents on the phenyl ring attached to the benzothiazole core significantly influenced the HOMO-LUMO energy gap. mdpi.com

For this compound, quantum chemical calculations could be used to determine its optimized geometry, dipole moment, and various reactivity descriptors. These descriptors, including electron affinity, ionization potential, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. sciencepub.net

The following interactive table presents key quantum chemical parameters and their significance in determining the reactivity of benzothiazole derivatives.

| Quantum Chemical Parameter | Significance | Reference |

| HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the ability to donate an electron | sciencepub.net |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept an electron | sciencepub.net |

| HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and chemical reactivity | mdpi.com |

| Dipole Moment | Provides information on the overall polarity of the molecule | sciencepub.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution | mdpi.com |

| Chemical Softness (S) | Reciprocal of hardness, indicates higher reactivity | mdpi.com |

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For substituted benzothiazoles, the chemical shifts of the aromatic protons and carbons provide valuable information about the substitution pattern on the benzene (B151609) ring. frontiersin.org In the ¹H NMR spectrum of a benzothiazole derivative, the protons of the benzothiazole ring typically appear in the aromatic region. mdpi.com Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbons of the benzothiazole core and any substituents. researchgate.net The gauge-independent atomic orbital (GIAO) method can be used to calculate theoretical chemical shifts, which are often in good agreement with experimental values. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, C=N stretching of the thiazole (B1198619) ring, and C-Cl stretching. The vibrational frequencies of benzothiazole derivatives have been computed using DFT methods to aid in the assignment of experimental IR bands. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron impact (EI) and chemical ionization (CI) are common techniques used for the mass spectral analysis of benzothiazole derivatives. nih.gov The fragmentation pattern can help in confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

An interactive table summarizing the expected spectroscopic data for a compound like this compound is presented below.

| Spectroscopic Technique | Expected Features | Reference |

| ¹H NMR | Signals in the aromatic region for benzothiazole protons, a signal for the methyl group, and a signal for the amine protons. | mdpi.comchemicalbook.com |

| ¹³C NMR | Characteristic signals for the carbons of the benzothiazole ring system and the methyl carbon. | mdpi.comresearchgate.net |

| IR Spectroscopy | Absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), and C-Cl stretching. | mdpi.comresearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions. | nih.govacs.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For benzothiazole derivatives, X-ray crystallography has been used to confirm their molecular structures and to study intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net In the case of 2-aminobenzothiazole derivatives, the crystal structure can reveal the planarity of the benzothiazole ring system and the orientation of the substituents. researchgate.net These structural details are crucial for understanding the molecule's physical properties and for validating the results of computational modeling studies.

While a specific crystal structure for this compound may not be publicly available, analysis of related structures provides insight into the expected solid-state conformation. The benzothiazole core is expected to be planar, and the crystal packing would likely be influenced by hydrogen bonding involving the 2-amino group. researchgate.net

The table below interactively displays the type of information that can be obtained from an X-ray crystallographic analysis of a benzothiazole derivative.

| Crystallographic Parameter | Information Provided | Reference |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. | researchgate.net |

| Space Group | The symmetry of the crystal lattice. | researchgate.net |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. | researchgate.net |

| Torsion Angles | Describes the conformation of the molecule. | researchgate.net |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions. | researchgate.net |

In Silico Prediction of Drug-like Properties and Pharmacokinetic Parameters

In silico methods are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These predictions help in identifying candidates with favorable pharmacokinetic profiles and in flagging potential liabilities.

For benzothiazole derivatives, various computational tools and web servers are used to predict properties such as lipophilicity (log P), aqueous solubility, and compliance with Lipinski's rule of five. nih.gov Lipinski's rule is a guideline used to assess the drug-likeness of a compound and its potential for oral bioavailability. nih.gov Studies on series of benzothiazole compounds have shown that they generally exhibit favorable oral drug properties, adhering to these rules. nih.govtandfonline.com

In silico ADME predictions for this compound would involve calculating various molecular descriptors. These predictions can provide an early indication of the compound's potential as a drug candidate and guide further experimental studies.

The following interactive table outlines some of the key in silico predicted ADME properties and their relevance in drug discovery for benzothiazole derivatives.

| ADME Parameter | Relevance | Reference |

| Lipophilicity (log P) | Affects absorption, distribution, and metabolism. | veterinaria.org |

| Aqueous Solubility | Important for absorption and formulation. | nih.gov |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | nih.govnih.gov |

| Human Intestinal Absorption | Predicts the extent of absorption from the gastrointestinal tract. | nih.gov |

| Blood-Brain Barrier Penetration | Indicates the potential for a compound to reach the central nervous system. | veterinaria.org |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | tandfonline.com |

Future Research Directions and Translational Perspectives for 5 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine Derivatives

Rational Design of Novel Analogues with Enhanced Selectivity and Potency

The advancement of derivatives from the 5-Chloro-4-methyl-1,3-benzothiazol-2-amine core is critically dependent on the principles of rational drug design. This approach leverages an understanding of structure-activity relationships (SARs) to guide the synthesis of new molecules with improved therapeutic profiles. mdpi.comdoaj.org The goal is to create analogues that exhibit high binding affinity and specificity for their intended biological targets, thereby increasing potency and minimizing off-target effects. mdpi.com

Future efforts will likely concentrate on computational and medicinal chemistry strategies. Molecular docking studies, for instance, are instrumental in predicting the binding interactions between a ligand (the benzothiazole (B30560) derivative) and its target receptor or enzyme. nih.gov This allows chemists to virtually screen modifications to the parent compound—such as altering substituents on the benzene (B151609) ring or the 2-amino group—to enhance binding affinity. For example, the introduction of specific functional groups can create new hydrogen bonds or hydrophobic interactions with the target protein, leading to more potent inhibition. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) modeling will continue to be a vital tool. By correlating structural features of existing benzothiazole derivatives with their biological activities, researchers can build predictive models to guide the synthesis of new compounds with a higher probability of success. nih.gov This data-driven approach accelerates the discovery process and helps in fine-tuning the molecular architecture for optimal performance against specific oncogenic pathways or microbial targets. nih.gov

Table 1: Strategies for Rational Drug Design of Benzothiazole Analogues

| Strategy | Description | Desired Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the chemical structure and assessing the impact on biological activity. | Identification of key pharmacophoric features required for potency and selectivity. mdpi.comdoaj.org |

| Molecular Docking | Computational simulation of the binding of a molecule to a target protein. | Prediction of binding affinity and orientation, guiding the design of more effective inhibitors. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | Creating a template for designing novel molecules with similar or improved activity. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Optimization of pharmacokinetic properties like solubility and metabolism while retaining potency. |

Exploration of Multi-Targeted Therapeutic Agents

The complexity of diseases such as cancer and multi-drug resistant infections often necessitates therapeutic strategies that can modulate multiple biological pathways simultaneously. The versatile benzothiazole scaffold is particularly well-suited for the development of multi-targeted agents. jchemrev.comjchemrev.com Derivatives have been shown to inhibit a range of enzymes critical to disease progression, including various protein kinases (e.g., EGFR, VEGFR, PI3K) and topoisomerases. mdpi.comnih.gov

Future research should focus on designing single molecules based on the this compound structure that can intentionally interact with several validated targets. This "polypharmacology" approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance mechanisms. nih.gov For instance, a single benzothiazole derivative could be engineered to inhibit both a protein kinase involved in tumor cell proliferation and a pathway that contributes to angiogenesis, delivering a dual-pronged attack on cancer. nih.govnih.gov

The development of such agents requires a deep understanding of the structural biology of multiple targets. By overlaying the binding site features of different target proteins, medicinal chemists can design hybrid molecules that incorporate the necessary pharmacophoric elements to interact effectively with each one. This strategy represents a paradigm shift from the "one molecule, one target" model to a more holistic therapeutic approach. jchemrev.com

Innovative Strategies for Compound Optimization and Delivery Systems

A significant hurdle in drug development is optimizing the pharmacokinetic properties of a lead compound. While a derivative of this compound might show excellent potency in vitro, it must also possess suitable absorption, distribution, metabolism, and excretion (ADME) characteristics to be effective in vivo. researchgate.net Future research will need to integrate innovative optimization strategies early in the discovery pipeline.

One promising area is the use of prodrugs. By chemically modifying the lead compound to create an inactive precursor, its solubility or ability to cross cell membranes can be improved. Once absorbed, the prodrug is metabolized into the active benzothiazole agent at the site of action. Another key area is the development of advanced drug delivery systems. Encapsulating benzothiazole derivatives within nanoparticles, liposomes, or other nanocarriers can protect the drug from premature degradation, improve its solubility, and enable targeted delivery to diseased tissues, thereby increasing efficacy and reducing systemic toxicity.

Furthermore, "green chemistry" principles are becoming increasingly important in the synthesis of benzothiazole compounds. mdpi.comnih.gov Developing more efficient, environmentally benign synthetic routes can reduce costs and waste, making the production of these potentially life-saving drugs more sustainable. mdpi.comnih.gov

Addressing Research Gaps and Overcoming Development Challenges for Benzothiazole Scaffolds

Despite their therapeutic promise, the development of benzothiazole-based drugs faces several challenges that must be addressed in future research. A primary concern is the emergence of drug resistance, particularly in the contexts of cancer and infectious diseases. researchgate.net Continuous investigation into the mechanisms by which resistance develops is crucial for designing next-generation derivatives that can circumvent these pathways.

Another significant challenge is ensuring the selectivity of these compounds to minimize toxicity. jchemrev.comjchemrev.com Many benzothiazole derivatives target enzymes or receptors that have close homologues, and cross-reactivity can lead to unwanted side effects. Therefore, enhancing selectivity through rational design remains a top priority. nih.gov

Finally, a more thorough understanding of the in vivo efficacy and long-term safety of novel benzothiazole derivatives is required. nih.gov Many compounds that show promise in preclinical models may fail in clinical trials. Bridging this translational gap requires robust preclinical studies and the identification of reliable biomarkers to predict patient response. Overcoming these hurdles will be essential to fully realize the therapeutic potential of compounds derived from the this compound scaffold and to successfully translate them into clinical use. doaj.org

Table 2: Key Development Challenges and Future Research Focus

| Challenge | Description | Future Research Direction |

|---|---|---|

| Drug Resistance | Cancer cells or microbes develop mechanisms to evade the drug's effects. | Design of next-generation inhibitors; exploration of combination therapies. researchgate.net |

| Selectivity and Toxicity | Off-target effects leading to adverse reactions. | High-throughput screening against a panel of related targets; SAR studies to improve selectivity. jchemrev.comjchemrev.com |

| Poor Pharmacokinetics | Suboptimal absorption, distribution, metabolism, or excretion (ADME) properties. | Prodrug design; formulation in advanced drug delivery systems (e.g., nanoparticles). researchgate.net |

| Translational Gap | Failure of promising preclinical compounds in human clinical trials. | Development of more predictive preclinical models; identification of patient stratification biomarkers. doaj.orgnih.gov |

Q & A

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Pro-drug strategies (e.g., esterification of the amine group) improve oral bioavailability. Microsomal stability assays (liver microsomes) assess metabolic degradation rates. Plasma protein binding (PPB) is quantified using equilibrium dialysis, guiding dose adjustments for efficacy trials .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 2.45 (s, 3H, CH3), δ 6.85–7.50 (m, aromatic H) | |

| 13C NMR | δ 22.1 (CH3), δ 120–150 (aromatic C), δ 165.2 (C=N) | |

| IR | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) |

Table 2: Biological Activity of Benzothiazole Derivatives

| Derivative | Assay Model | IC50/MIC | Reference |

|---|---|---|---|

| 5-Chloro-4-methyl derivative | HCT-116 cells | 12.5 µM | |

| N-Arylthiazol-2-amine | HT29 cells | 8.7 µM | |

| 6-Chloro analog | E. coli (MIC) | 64 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |